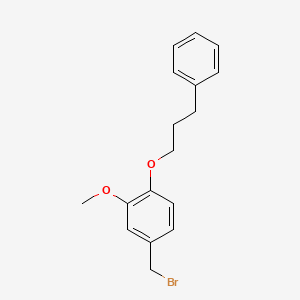
4-(Bromomethyl)-2-methoxy-1-(3-phenylpropoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Bromomethyl)-2-methoxy-1-(3-phenylpropoxy)benzene is an organic compound with the molecular formula C16H17BrO It is a derivative of benzene, featuring a bromomethyl group, a methoxy group, and a phenylpropoxy group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2-methoxy-1-(3-phenylpropoxy)benzene typically involves the following steps:
Starting Material: The synthesis begins with 2-methoxy-1-(3-phenylpropoxy)benzene.
Bromination: The bromination of the starting material is carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Bromomethyl)-2-methoxy-1-(3-phenylpropoxy)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile such as an amine, thiol, or alkoxide.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium carbonate (K2CO3), or sodium methoxide (NaOCH3) in solvents like ethanol or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) in aqueous or acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
4-(Bromomethyl)-2-methoxy-1-(3-phenylpropoxy)benzene has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of drugs targeting specific biological pathways.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism of action of 4-(Bromomethyl)-2-methoxy-1-(3-phenylpropoxy)benzene involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methoxy and phenylpropoxy groups can enhance the compound’s binding affinity and specificity for certain biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-4-methyl-1-(3-phenylpropoxy)benzene
- 1,4-Dibromo-2,5-bis(phenylalkoxy)benzene
Uniqueness
4-(Bromomethyl)-2-methoxy-1-(3-phenylpropoxy)benzene is unique due to the presence of both bromomethyl and methoxy groups, which provide distinct reactivity and binding properties. The combination of these functional groups allows for versatile applications in organic synthesis and medicinal chemistry, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
651359-51-2 |
|---|---|
Molekularformel |
C17H19BrO2 |
Molekulargewicht |
335.2 g/mol |
IUPAC-Name |
4-(bromomethyl)-2-methoxy-1-(3-phenylpropoxy)benzene |
InChI |
InChI=1S/C17H19BrO2/c1-19-17-12-15(13-18)9-10-16(17)20-11-5-8-14-6-3-2-4-7-14/h2-4,6-7,9-10,12H,5,8,11,13H2,1H3 |
InChI-Schlüssel |
SNMSBMCNYSBXIH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)CBr)OCCCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


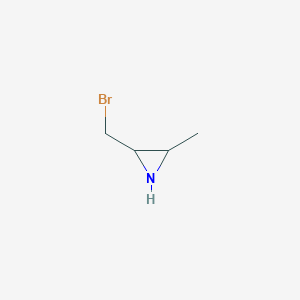
![6,10-Methano[1,3]thiazolo[4,5-i][3]benzazocine](/img/structure/B12520422.png)
![4-(4-Fluorophenyl)-2-methyl-6-{[6-(piperidin-1-YL)hexyl]oxy}pyrimidine](/img/structure/B12520430.png)
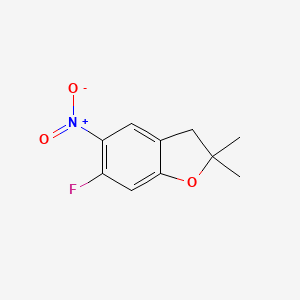
![2-Propanone, 1-[(2S,4R,5R)-2-ethyl-5-methyl-1,3-dioxan-4-yl]-](/img/structure/B12520433.png)
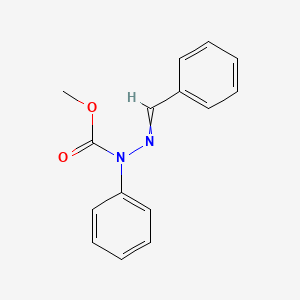
![4-(2-Chloroethoxy)-4'-[(2-chloroethyl)sulfanyl]-1,1'-biphenyl](/img/structure/B12520438.png)
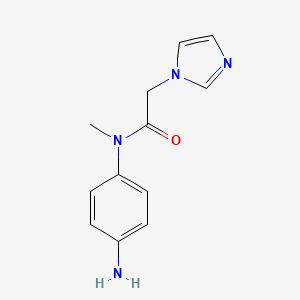
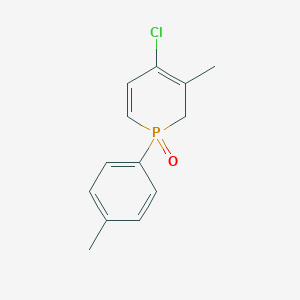

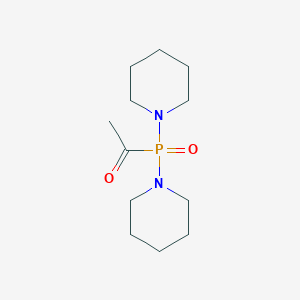
![2-[(10-Hydroxydecyl)oxy]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B12520485.png)
![6-Bromo-2-(2-(dimethylamino)ethyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione](/img/structure/B12520486.png)
![3,5-Bis[(3-aminopropanoylamino)methyl]benzoic acid](/img/structure/B12520487.png)
